2-Bromo-N-tert-butyl-6-(trifluoromethyl)benzamide
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Overview
Description
2-Bromo-N-tert-butyl-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C12H13BrF3NO It is characterized by the presence of a bromine atom, a tert-butyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-tert-butyl-6-(trifluoromethyl)benzamide typically involves the bromination of N-tert-butyl-6-(trifluoromethyl)benzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzamide ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-tert-butyl-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The presence of the bromine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions, often in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-tert-butyl-6-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of trifluoromethyl and tert-butyl groups on biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-tert-butyl-6-(trifluoromethyl)benzamide depends on its specific application
Binding to Receptors: The trifluoromethyl and tert-butyl groups can enhance binding affinity to certain receptors, influencing biological activity.
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: It can modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-tert-butylbenzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-tert-butyl-6-(trifluoromethyl)benzamide:
2-Bromo-6-(trifluoromethyl)benzamide: Lacks the tert-butyl group, which can influence its stability and interactions.
Uniqueness
2-Bromo-N-tert-butyl-6-(trifluoromethyl)benzamide is unique due to the combined presence of bromine, tert-butyl, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-N-tert-butyl-6-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c1-11(2,3)17-10(18)9-7(12(14,15)16)5-4-6-8(9)13/h4-6H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGLSMLDMLBWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC=C1Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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